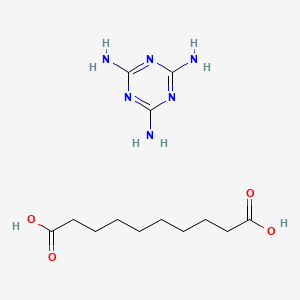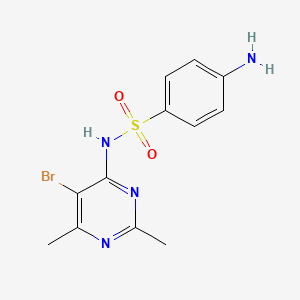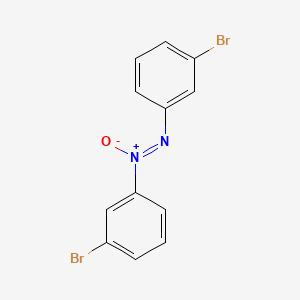
2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-N-(2-phenylethyl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-N-(2-phenylethyl)hexanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-N-(2-phenylethyl)hexanamide typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoic acid with 2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound.
化学反应分析
Types of Reactions
2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-N-(2-phenylethyl)hexanamide primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve nucleophilic substitution where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as alkoxides, amines, and thiols. The reactions are typically carried out under mild conditions to prevent the degradation of the compound.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an alkoxide may yield an ether, while reaction with an amine may produce a substituted amide.
科学研究应用
2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-N-(2-phenylethyl)hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
作用机制
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-N-(2-phenylethyl)hexanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various proteins and enzymes, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-hexanamine
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
Uniqueness
2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-N-(2-phenylethyl)hexanamide stands out due to its specific combination of fluorine atoms and the phenylethyl group. This unique structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it particularly valuable in applications requiring robust and durable materials.
属性
CAS 编号 |
70414-01-6 |
|---|---|
分子式 |
C14H10F11NO |
分子量 |
417.22 g/mol |
IUPAC 名称 |
2,2,3,3,4,4,5,5,6,6,6-undecafluoro-N-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C14H10F11NO/c15-10(16,9(27)26-7-6-8-4-2-1-3-5-8)11(17,18)12(19,20)13(21,22)14(23,24)25/h1-5H,6-7H2,(H,26,27) |
InChI 键 |
RYQZIXCMWPWVAD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14163281.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B14163283.png)
![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)

![2-[(Dimethylamino)methyl]-6-nitrophenol](/img/structure/B14163305.png)
![(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine](/img/structure/B14163306.png)
![Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)-](/img/structure/B14163308.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14163311.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B14163320.png)
![2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B14163329.png)


